Molecular Complexity and Structural Uniqueness vs. 9H-Xanthene-9-carboxamide (CAS 5813-90-1)
The target compound exhibits a 2.6-fold higher molecular complexity score (679 vs. 262) and a 1.9-fold higher molecular weight (422.5 vs. 225.2 g/mol) compared to the xanthene-9-carboxamide parent scaffold. This reflects the addition of the 2,4-dioxothiazolidine-cyclohexyl substituent, introducing 2 additional hydrogen bond acceptors, 1 donor, and 3 rotatable bonds . Such complexity is a prerequisite for multi-target or polypharmacological probe design, whereas the parent scaffold is a minimal CCR1 recognition element [1]. No biological data for the parent scaffold is used for comparison.
| Evidence Dimension | Molecular complexity and molecular weight |
|---|---|
| Target Compound Data | Complexity: 679; MW: 422.5 g/mol; HBA: 5; HBD: 1; Rotatable bonds: 3 |
| Comparator Or Baseline | 9H-Xanthene-9-carboxamide (CAS 5813-90-1). Complexity: 262; MW: 225.25 g/mol; HBA: 2; HBD: 2; Rotatable bonds: 1 (calculated) |
| Quantified Difference | Complexity ratio: 2.59×; MW ratio: 1.88×; HBA delta: +3. |
| Conditions | In silico physicochemical descriptor calculations (Guidechem, PubChem). |
Why This Matters
Higher molecular complexity is a first-tier filter for selecting tool compounds intended for multi-target profiling, differentiating this compound from single-pharmacophore xanthene analogs in procurement databases.
- [1] Naya, A. et al. Bioorg. Med. Chem. 2003, 11, 875–884. CCR1 antagonist lead identification. View Source
